molecular formula C12H9NS B3253673 2-(Methylthio)benzo[cd]indole CAS No. 22546-91-4

2-(Methylthio)benzo[cd]indole

Cat. No. B3253673
CAS RN: 22546-91-4
M. Wt: 199.27 g/mol
InChI Key: IHDGIKYJRJQLFP-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[cd]indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

A simple and effective organolithium approach to the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles has been developed . This reaction proceeds via an intramolecular aromatic nucleophilic substitution facilitated by the “clothespin effect” .


Molecular Structure Analysis

The molecular formula of 2-(Methylthio)benzo[cd]indole is C12H9NS .


Chemical Reactions Analysis

The synthesis of 2-substituted benzo[cd]indoles involves a surprisingly easy intramolecular aromatic nucleophilic substitution . This transformation provides good isolated yields, allows usage of an extensive range of nitriles, and demonstrates a good substituents tolerance .

Mechanism of Action

While the specific mechanism of action for 2-(Methylthio)benzo[cd]indole is not mentioned in the sources, indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

While the specific safety data for 2-(Methylthio)benzo[cd]indole is not available, it’s important to handle all chemicals with care. For example, Methyl benzoate, a related compound, is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-methylsulfanylbenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-14-12-9-6-2-4-8-5-3-7-10(13-12)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDGIKYJRJQLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)benzo[cd]indole
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2-(Methylthio)benzo[cd]indole
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2-(Methylthio)benzo[cd]indole
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2-(Methylthio)benzo[cd]indole
Reactant of Route 6
2-(Methylthio)benzo[cd]indole

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